molecular formula C21H21ClN4O2S B11195029 2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide

2-({6-[(4-chlorobenzyl)amino]pyrimidin-4-yl}sulfanyl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B11195029
M. Wt: 428.9 g/mol
InChI Key: FKPGZYGCPZFCMV-UHFFFAOYSA-N
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Description

2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a versatile candidate for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This step involves the reaction of appropriate starting materials to form the pyrimidine ring.

    Introduction of the 4-chlorophenylmethylamino group: This step involves the nucleophilic substitution reaction where the 4-chlorophenylmethylamine is introduced to the pyrimidine core.

    Attachment of the sulfanyl group:

    Formation of the final compound: The final step involves the reaction of the intermediate with 4-methoxybenzylamine to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro groups, converting them to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(6-{[(4-BROMOPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
  • 2-[(6-{[(4-FLUOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE

Uniqueness

2-[(6-{[(4-CHLOROPHENYL)METHYL]AMINO}PYRIMIDIN-4-YL)SULFANYL]-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE is unique due to the presence of the 4-chlorophenylmethylamino group, which imparts specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H21ClN4O2S

Molecular Weight

428.9 g/mol

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-[(4-methoxyphenyl)methyl]acetamide

InChI

InChI=1S/C21H21ClN4O2S/c1-28-18-8-4-16(5-9-18)12-24-20(27)13-29-21-10-19(25-14-26-21)23-11-15-2-6-17(22)7-3-15/h2-10,14H,11-13H2,1H3,(H,24,27)(H,23,25,26)

InChI Key

FKPGZYGCPZFCMV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl

Origin of Product

United States

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